2-Amino Edoxaban Methanesulfonate
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Overview
Description
2-Amino Edoxaban Methanesulfonate is a chemical compound with the molecular formula C16H22ClN5O3 • CH4O3S and a molecular weight of 463.93 g/mol . It is a derivative of Edoxaban, a direct oral anticoagulant used to prevent and treat thromboembolic disorders . This compound is characterized by its ability to inhibit activated clotting factor X (FXa), which plays a crucial role in the coagulation cascade .
Preparation Methods
The synthesis of 2-Amino Edoxaban Methanesulfonate involves multiple steps, starting with the preparation of key intermediates. One of the primary intermediates is Ethyl-2-[(5-chloropyridine-2-yl)amino]-2-oxoacetate hydrochloride, which is synthesized through a condensation reaction between ethyl oxalyl chloride and 2-amino-5-chloropyridine in the presence of acetonitrile . The final step involves the reaction of this intermediate with tert-butyl{(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexy}carbamate oxalate hydrate to form this compound .
Chemical Reactions Analysis
2-Amino Edoxaban Methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Amino Edoxaban Methanesulfonate has several scientific research applications:
Mechanism of Action
2-Amino Edoxaban Methanesulfonate exerts its effects by selectively inhibiting activated clotting factor X (FXa), a serine protease responsible for the generation of thrombin . By binding directly to the active site of FXa, the compound blocks the interaction with prothrombin, thereby preventing the formation of blood clots . This mechanism is similar to that of other direct oral anticoagulants, but this compound is noted for its rapid onset of action and high selectivity .
Comparison with Similar Compounds
2-Amino Edoxaban Methanesulfonate can be compared with other direct oral anticoagulants, such as:
Rivaroxaban: Another FXa inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Dabigatran: A direct thrombin inhibitor, which acts on a different target in the coagulation cascade.
The uniqueness of this compound lies in its specific molecular structure, which contributes to its high selectivity and rapid onset of action .
Properties
Molecular Formula |
C17H26ClN5O6S |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
N-[(1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;methanesulfonic acid |
InChI |
InChI=1S/C16H22ClN5O3.CH4O3S/c1-22(2)16(25)9-3-5-12(11(18)7-9)20-14(23)15(24)21-13-6-4-10(17)8-19-13;1-5(2,3)4/h4,6,8-9,11-12H,3,5,7,18H2,1-2H3,(H,20,23)(H,19,21,24);1H3,(H,2,3,4)/t9-,11+,12-;/m0./s1 |
InChI Key |
HVPXYAXQJCBREW-CRGLIXAISA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)N)NC(=O)C(=O)NC2=NC=C(C=C2)Cl.CS(=O)(=O)O |
Canonical SMILES |
CN(C)C(=O)C1CCC(C(C1)N)NC(=O)C(=O)NC2=NC=C(C=C2)Cl.CS(=O)(=O)O |
Origin of Product |
United States |
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